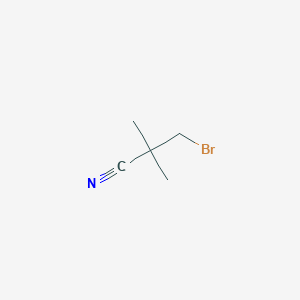![molecular formula C15H13N3O2 B3382948 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide CAS No. 379255-77-3](/img/structure/B3382948.png)
2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide
Übersicht
Beschreibung
“2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide” is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyanophenyl group attached to a phenoxy group, which is further attached to an acetohydrazide group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 267.28 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data.Wissenschaftliche Forschungsanwendungen
2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide is used in a variety of scientific research applications. It has been used in the synthesis of various molecules, such as dyes, pharmaceuticals, and polymers. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression. Additionally, this compound has been used in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and phosphatases, which are involved in the regulation of gene expression. Additionally, it is believed to interact with proteins, resulting in the modulation of their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are involved in the regulation of gene expression. Additionally, it has been shown to interact with proteins, resulting in the modulation of their structure and function. Furthermore, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide has several advantages and limitations for lab experiments. One of the advantages of using this compound is that it is a stable compound that is not easily degraded by light or heat. Additionally, it is a low-toxicity compound that is safe to handle and use in lab experiments. However, one of the limitations of this compound is that it is not water soluble, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide. One potential direction is the development of new pharmaceuticals and drugs that utilize this compound as an active ingredient. Additionally, this compound could be used in the development of new materials, such as polymers, that are more resistant to degradation. Finally, this compound could be used in the development of new diagnostic tests and treatments for diseases, such as cancer and infectious diseases.
Eigenschaften
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)20-10-15(19)18-17/h1-8H,10,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIBYASBFWMFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194192 | |
| Record name | 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379255-77-3 | |
| Record name | 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B3382874.png)




![2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3382911.png)
![Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide](/img/structure/B3382917.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B3382918.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]propanediamide](/img/structure/B3382920.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3382927.png)
![2-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3382933.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382939.png)
![4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382952.png)